PFI-4

Catalog No.
S539319
CAS No.
M.F
C21H24N4O3
M. Wt
380.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PFI-4

Product Name

PFI-4

IUPAC Name

N-(1,3-dimethyl-2-oxo-6-pyrrolidin-1-ylbenzimidazol-5-yl)-2-methoxybenzamide

Molecular Formula

C21H24N4O3

Molecular Weight

380.4 g/mol

InChI

InChI=1S/C21H24N4O3/c1-23-17-12-15(22-20(26)14-8-4-5-9-19(14)28-3)16(25-10-6-7-11-25)13-18(17)24(2)21(23)27/h4-5,8-9,12-13H,6-7,10-11H2,1-3H3,(H,22,26)

InChI Key

QCIJLRJBZDBVDB-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C(=C2)NC(=O)C3=CC=CC=C3OC)N4CCCC4)N(C1=O)C

Solubility

Soluble in DMSO, not in water

Synonyms

PFI-4; PFI 4; PFI4.

Canonical SMILES

CN1C2=C(C=C(C(=C2)NC(=O)C3=CC=CC=C3OC)N4CCCC4)N(C1=O)C

Description

The exact mass of the compound N-(1,3-Dimethyl-2-oxo-6-(pyrrolidin-1-yl)-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2-methoxybenzamide is 380.18484 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Here's what we can glean from the compound's structure:

  • Chemical Structure Breakdown:
    • The molecule contains a benzimidazole core, a common scaffold found in many bioactive molecules .
    • The presence of the pyrrolidin-1-yl group and the methoxy group attached to the benzene ring suggest potential for interesting biological properties, but further research is needed to confirm this.

Possible Research Areas (Speculative):

Given the structural features, N-(1,3-Dimethyl-2-oxo-6-(pyrrolidin-1-yl)-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2-methoxybenzamide) could be investigated for potential applications in:

  • Kinase Inhibition: Benzimidazoles are known to target various kinases, which are enzymes involved in cell signaling pathways. Further research could explore if this compound can inhibit specific kinases of therapeutic interest .
  • Antimicrobial Activity: The presence of the heterocyclic rings and the pyrrolidine group might warrant investigation into the compound's potential antimicrobial properties. However, substantial research would be required for confirmation.

PFI-4 is a synthetic compound identified as a potent and selective inhibitor of the bromodomain and PHD finger-containing protein 1 (BRPF1). It is categorized under chemical probes, specifically targeting the bromodomains of the BRPF family of proteins (BRPF1, BRPF2, and BRPF3) which play crucial roles in epigenetic regulation by recognizing acetylated lysines on histones and non-histone proteins. The compound has a CAS number of 900305-37-5 and is recognized for its ability to modulate gene expression and influence various biological processes associated with development and differentiation .

  • There is no available information on the mechanism of action of this specific compound.
  • However, the presence of functional groups like the benzimidazole core and amide bond suggests potential for interaction with biological targets, but the specific mechanism would require further investigation.
  • Safety information for this specific compound is not available.
  • However, some substituted benzimidazoles can exhibit toxicity or other hazards [].

PFI-4 primarily functions through competitive inhibition at the bromodomain sites of BRPF proteins, thereby disrupting their interaction with acetylated lysines. This inhibition can lead to altered gene expression patterns, affecting downstream signaling pathways. The specific chemical structure of PFI-4 allows it to bind effectively to the bromodomain, demonstrating an IC50 value of approximately 80 nM in cell-free assays . The compound does not participate in traditional

The biological activity of PFI-4 is significant in the context of cancer research and developmental biology. By inhibiting BRPF1, PFI-4 has been shown to affect Hox gene expression, which is critical for proper tissue development and hematopoiesis. The compound has been utilized in various studies to elucidate the role of BRPF proteins in cellular processes such as proliferation, differentiation, and apoptosis. Its selective nature allows for targeted studies without extensive off-target effects, making it a valuable tool in epigenetic research .

The synthesis of PFI-4 involves several steps typical for small organic molecules. While specific proprietary methods may vary among manufacturers, the general approach includes:

  • Starting Materials: The synthesis begins with readily available organic precursors.
  • Reactions: Multiple organic reactions such as coupling reactions, cyclizations, or functional group modifications are employed.
  • Purification: After synthesis, PFI-4 is purified using techniques like chromatography to achieve high purity levels (typically above 98%).
  • Characterization: The final product is characterized using spectroscopic methods (NMR, MS) to confirm its structure .

PFI-4 has several applications in scientific research:

  • Epigenetic Studies: As a bromodomain inhibitor, it is used to investigate the role of acetylation in gene regulation.
  • Cancer Research: Its ability to modulate gene expression makes it a candidate for studying cancer biology and potential therapeutic applications.
  • Developmental Biology: Researchers utilize PFI-4 to explore developmental pathways influenced by BRPF proteins .

Interaction studies involving PFI-4 focus on its binding affinity and specificity towards BRPF proteins compared to other bromodomain-containing proteins. These studies often employ techniques such as:

  • Surface Plasmon Resonance: To measure real-time binding interactions.
  • Fluorescence Polarization Assays: To assess competitive binding with acetylated peptides.
  • Cell-based Assays: To evaluate the biological consequences of inhibiting BRPF activity in live cells .

Several compounds share structural or functional similarities with PFI-4, primarily targeting bromodomains or other epigenetic regulators. Here are a few notable examples:

Compound NameTarget ProteinUnique Features
JQ1Bromodomain protein 4First identified BET inhibitor; broad-spectrum action
I-BET151Bromodomain protein 2Selective BET inhibitor; used in cancer therapy
CPI-0610Bromodomain protein 9Selective for BET family; clinical trials ongoing

Uniqueness of PFI-4

PFI-4 stands out due to its selective inhibition of BRPF1 over other bromodomain-containing proteins, allowing researchers to dissect specific pathways without the confounding effects seen with broader inhibitors like JQ1 or I-BET151. This specificity makes it particularly valuable for targeted studies in both basic and applied research settings .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

380.18484064 g/mol

Monoisotopic Mass

380.18484064 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

PFI-4

Dates

Modify: 2023-08-15

Explore Compound Types